molecular formula C7H14ClNO2 B3047893 (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride CAS No. 1476780-44-5

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Cat. No. B3047893
CAS RN: 1476780-44-5
M. Wt: 179.64
InChI Key: HMDTZGADNNOTKS-TYSVMGFPSA-N
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Description

“(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride” is a chemical compound. Its structure is similar to other cyclohexane derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves the use of enzymes for chemo-, regio-, and stereoselective reactions . For example, an ene reductase (ER) and alcohol dehydrogenase (ADH) can be used to set both stereocenters .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Reactions involving similar compounds often involve the use of copper (I) complexes . These complexes can react with dioxygen, leading to the formation of a short-lived bis (μ-oxido)copper complex .


Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds can be found in databases like PubChem . These properties include molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge .

Scientific Research Applications

Crystal Engineering and Solid-State Chemistry

Understanding crystal structures is essential for designing materials with specific properties. Researchers investigate the crystalline forms of this compound to study intermolecular interactions, packing arrangements, and crystal lattice dynamics. Insights from crystal engineering contribute to fields like drug formulation, materials science, and nanotechnology.

These applications highlight the versatility and significance of (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride in scientific research. Its multifaceted properties continue to inspire innovative studies across various disciplines. If you’d like further details or additional applications, feel free to ask! 🌟

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with the chemical product . It’s important to consult the SDS for “(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride” before handling it.

Future Directions

Research on similar compounds is ongoing, with studies exploring their synthesis, reactivity, and potential applications . Future research directions may include the development of more efficient synthesis methods, exploration of different reactions, and investigation of their potential uses .

properties

IUPAC Name

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDTZGADNNOTKS-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1N)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

CAS RN

1476780-44-5
Record name Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1S,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476780-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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